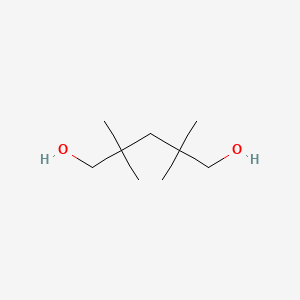

2,2,4,4-Tetramethylpentane-1,5-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H20O2 |

|---|---|

Molecular Weight |

160.25 g/mol |

IUPAC Name |

2,2,4,4-tetramethylpentane-1,5-diol |

InChI |

InChI=1S/C9H20O2/c1-8(2,6-10)5-9(3,4)7-11/h10-11H,5-7H2,1-4H3 |

InChI Key |

ZZVPZQYRTWBZQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(C)(C)CO)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,2,4,4 Tetramethylpentane 1,5 Diol

Established and Emerging Synthetic Routes to 1,5-Diols with Quaternary Carbon Centers

The synthesis of 1,5-diols featuring quaternary carbon atoms, such as 2,2,4,4-Tetramethylpentane-1,5-diol, presents a significant synthetic challenge due to the steric hindrance around the key carbon centers. While direct synthetic routes to this compound are not extensively documented in mainstream literature, plausible pathways can be extrapolated from established organometallic and reduction methodologies.

A primary strategy for constructing the carbon skeleton involves the use of Grignard reagents. numberanalytics.com A feasible approach would be the reaction of a tert-butyl Grignard reagent (tert-butylmagnesium chloride) with a succinate (B1194679) ester, such as dimethyl succinate. This double addition reaction would theoretically yield the desired tertiary diol after an aqueous workup. However, the high steric hindrance of the tert-butyl nucleophile could lead to side reactions or require carefully optimized conditions. The mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbons of the ester. nih.govbeilstein-journals.org

An alternative conceptual approach is inspired by the industrial synthesis of Neopentyl Glycol (NPG, 2,2-dimethylpropane-1,3-diol). wikipedia.orgmdpi.comresearchgate.net This process utilizes an aldol (B89426) condensation between isobutyraldehyde (B47883) and formaldehyde, followed by a reduction step (either a Cannizzaro reaction or catalytic hydrogenation) to yield the diol. wikipedia.orgmdpi.com Adapting this to a 1,5-diol with quaternary centers would require a more complex starting material, such as a suitably substituted keto-aldehyde, and would be a multi-step process.

Furthermore, methods developed for creating other sterically hindered diols, like 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO), provide insight into constructing such crowded structures. The synthesis of CBDO involves the dimerization of a ketene (B1206846) derived from isobutyric anhydride, followed by catalytic hydrogenation of the resulting diketone. google.comwikipedia.org This highlights the robustness of catalytic hydrogenation for reducing sterically hindered carbonyls to form diols.

Functionalization Reactions of Hydroxyl Groups in this compound

The two primary hydroxyl groups of this compound are neopentyl-like, meaning they are sterically hindered by the adjacent quaternary carbons. This steric bulk profoundly influences the reactivity of the hydroxyl groups in functionalization reactions.

Esterification and Etherification Protocols

Esterification of sterically hindered diols like this compound is a critical transformation, often employed in the synthesis of polyesters and synthetic lubricants. wikipedia.org Studies on the esterification of the closely related Neopentyl Glycol (NPG) with various carboxylic acids provide a strong model for the reactivity of our target diol. asianpubs.orgacs.orgfinechem-mirea.rupnu.ac.ir

The reaction typically proceeds in two consecutive steps: the formation of a monoester followed by the formation of the diester. acs.org Kinetic studies reveal that the formation of the monoester is significantly faster than the subsequent esterification to the diester due to increased steric hindrance and potential electronic effects. acs.org Various catalysts can be employed, including traditional acid catalysts like p-toluenesulfonic acid and sulfuric acid, as well as heterogeneous catalysts like acidic ion-exchange resins for a more environmentally friendly approach. asianpubs.orgpnu.ac.ir

Table 1: Esterification Conditions for Neopentyl Glycol (NPG) with Various Acids

| Carboxylic Acid | Catalyst | Temperature (°C) | Reaction Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Hexanoic Acid | p-TsOH | Reflux (Toluene) | 6 h | 70-97% | asianpubs.org |

| Hexanoic Acid | H₂SO₄ | 150-210 | ~1 h | 99% Conversion | asianpubs.org |

| Propionic Acid | None (Self-catalyzed) | 100-110 | 20-22 h | 95% (Diester) | finechem-mirea.ru |

| 2-Ethylhexanoic Acid | None (Self-catalyzed) | 160-170 | 26-28 h | 95% (Diester) | finechem-mirea.ru |

| Various Fatty Acids | Ion Exchange Resin | Elevated | 4-5 h | High | pnu.ac.ir |

Etherification of such hindered diols is less common but can be achieved. The Williamson ether synthesis, while a classic method, may be inefficient due to competing elimination reactions promoted by the strong base required. Neopentyl glycol itself is utilized as a protecting group for ketones, forming cyclic ketals, which is a form of etherification that capitalizes on the Thorpe-Ingold effect. wikipedia.org

Selective Oxidation Reactions and Derivatization Strategies for Primary Alcohols in Diols

The selective oxidation of one or both primary hydroxyl groups in a diol like this compound to aldehydes or carboxylic acids requires mild and selective reagents to avoid over-oxidation or side reactions. The steric hindrance presents a significant challenge.

Modern catalytic systems offer high selectivity for the oxidation of primary alcohols, even in complex molecules. nih.gov Transfer hydrogenation using ruthenium catalysts, for instance, has been shown to be highly site-selective, favoring the oxidation of less-hindered secondary alcohols over primary alcohols, but adjustments to the catalyst and conditions can tune this preference. nih.govescholarship.org Palladium-neocuproine catalysis is another powerful method where site-selectivity in diol oxidation is governed by subtle steric and electronic factors. researchgate.net For primary alcohols specifically, catalysts with bulky silyl (B83357) groups have been developed that kinetically favor the oxidation of primary over secondary alcohols. core.ac.uk

Organocatalytic methods using boronic acids have also emerged for the selective oxidation of diols. rsc.org These catalysts can activate one hydroxyl group of a diol, facilitating its selective transformation. For example, a boronic acid catalyst can promote the selective oxidation of 1,2-diols to α-hydroxy ketones. rsc.org

Table 2: Catalytic Systems for Selective Oxidation of Alcohols in Diols

| Catalyst System | Oxidant | Selectivity Noted | Reference |

|---|---|---|---|

| Ruthenium Complexes | Acetone | Selective for more electron-rich or less hindered secondary alcohols | nih.govescholarship.org |

| Palladium-Neocuproine | O₂ | Governed by steric and electronic factors; model predicts site-selectivity | researchgate.net |

| (Cyclopentadienone)iron Carbonyls | Furfural/Acetone | Bulky silyl groups on catalyst favor primary alcohol oxidation | core.ac.uk |

| Boronic Acid (OC-7) | N-bromosuccinimide (NBS) / DBI | Selective oxidation of vicinal diols to α-hydroxy ketones | rsc.org |

Deoxydehydration Reactions of Diols

Deoxydehydration (DODH) is a powerful reaction that converts a diol into an alkene, effectively removing two hydroxyl groups. royalsocietypublishing.orgresearchgate.net This transformation is typically catalyzed by high-valent metal-oxo complexes, most commonly involving rhenium, molybdenum, or vanadium, in the presence of a reductant. royalsocietypublishing.orgresearchgate.net

The vast majority of DODH research has focused on vicinal (1,2) diols. royalsocietypublishing.org The generally accepted mechanism involves three key steps: reduction of the metal catalyst (e.g., Re(VII) to Re(V)), condensation of the diol onto the metal center to form a metallacycle, and subsequent olefin extrusion to release the alkene and regenerate the catalyst. royalsocietypublishing.org

Applying this reaction to non-vicinal diols, such as a 1,5-diol, is significantly more challenging. The formation of a stable cyclic intermediate, which is crucial for the concerted extrusion of the alkene in vicinal diols, is not feasible. However, some progress has been made. Vanadium-based catalysts, for example, are proposed to operate via a stepwise C-O bond cleavage mechanism, which could offer sufficient flexibility to enable the DODH of non-vicinal or sterically constrained trans-diols. chemrxiv.org Heterogeneous catalysts, such as copper-modified MoOₓ/TiO₂, have also been developed for the DODH of vicinal diols using H₂ as the reductant, and their applicability to other diol types is an area of active research. rsc.org

Carbon-Hydrogen Bond Functionalization within the 2,2,4,4-Tetramethylpentane (B94933) Scaffold

The carbon skeleton of this compound is 2,2,4,4-tetramethylpentane. nist.govnih.gov This alkane is characterized by a high density of C-H bonds, including primary C-H bonds of the eight methyl groups and secondary C-H bonds of the central methylene (B1212753) group. The functionalization of these unactivated C(sp³)–H bonds is a major goal in modern synthetic chemistry, as it allows for the direct conversion of simple alkanes into more complex, valuable molecules.

Directing the functionalization to a specific site within this highly symmetric and sterically crowded scaffold is exceptionally challenging. The primary methyl C-H bonds are generally less reactive than the secondary methylene C-H bonds. However, the sheer number of primary C-H bonds (24) compared to secondary ones (2) presents a statistical challenge for selectivity. Furthermore, the steric bulk of the tert-butyl groups shields the central methylene group, potentially hindering access by bulky catalysts.

Modern strategies for C-H functionalization often rely on transition metal catalysis or radical-mediated processes. For a substrate like this, a non-directed approach would likely result in a mixture of products. Achieving selectivity would likely require an intramolecular approach, where a directing group installed at one of the hydroxyl positions guides a catalyst to a specific C-H bond. While no specific examples on the 2,2,4,4-tetramethylpentane scaffold are reported, the principles of directed C-H activation could theoretically be applied to achieve regioselective functionalization. For instance, converting one of the diol's hydroxyl groups into a directing group could enable the functionalization of a specific methyl group. The activation of methane's C-H bond by single platinum anions highlights the potential of highly reactive species to functionalize even the most inert C-H bonds. nih.gov

Catalytic Applications Involving 2,2,4,4 Tetramethylpentane 1,5 Diol

Enantioselective Desymmetrization Strategies for Meso-Diols and Related Chiral 1,5-Diols

The desymmetrization of prochiral or meso compounds is a powerful strategy for synthesizing enantioenriched molecules, theoretically allowing for a 100% yield of a single enantiomer. For meso-diols, this involves the selective functionalization of one of two enantiotopic hydroxyl groups.

A notable strategy for the enantioselective desymmetrization of meso-diols is oxidative lactonization catalyzed by chiral aminoxyl radicals. nih.govchemrxiv.org This method transforms meso-1,4- and 1,5-diols into valuable, enantioenriched lactones. The process is initiated by the selective oxidation of one enantiotopic hydroxyl group by a chiral oxoammonium ion, which is the active oxidant generated from an aminoxyl radical precursor. chemrxiv.org The resulting aldehyde intermediate is then trapped intramolecularly by the remaining hydroxyl group to form a lactol, which is further oxidized to the final lactone. chemrxiv.org

To develop a broadly applicable catalyst, a generality-oriented optimization strategy has been employed, screening a library of peptide-based aminoxyl catalysts against a diverse panel of 15 meso-diol substrates rather than a single model compound. nih.govnih.gov This approach led to the identification of an optimized oligopeptide catalyst, P7, which demonstrated high enantioselectivity across a wide range of diol structures, including monocyclic, polycyclic, and acyclic substrates. nih.gov While the specific substrate 2,2,4,4-tetramethylpentane-1,5-diol was not explicitly reported in this study, the successful desymmetrization of an acyclic 1,4-diol (S10) highlights the potential applicability of this catalytic system to non-cyclic structures. The performance of catalyst P7 on a variety of other diol substrates underscores the versatility of the method. nih.gov

| Substrate No. | Substrate Type | Product Lactone | Enantiomeric Excess (ee) with Catalyst P7 (%) |

|---|---|---|---|

| S1 | Monocyclic 1,4-Diol | L1 | 95 |

| S2 | Polycyclic 1,4-Diol | L2 | 96 |

| S3 | Monocyclic 1,4-Diol | L3 | 96 |

| S4 | Polycyclic 1,4-Diol | L4 | 99 |

| S9 | Monocyclic 1,4-Diol | L9 | 94 |

| S10 | Acyclic 1,4-Diol | L10 | 92 |

| S15 | Monocyclic 1,4-Diol | L15 | 26 |

Transition Metal Catalysis for Diol Transformations

Transition metals are powerful catalysts for a wide array of organic transformations, including those involving alcohols and diols. Rhenium and iron complexes, in particular, have been developed for specific reactions such as deoxydehydration and C-C bond cleavage.

Rhenium-catalyzed deoxydehydration (DODH) has emerged as a significant reaction for converting biomass-derived polyols into valuable alkenes. nih.gov This transformation involves the removal of two vicinal hydroxyl groups from a substrate to form a double bond, requiring a reductant to regenerate the catalyst. dtu.dk The reaction is typically catalyzed by high-valent oxorhenium complexes, such as methyltrioxorhenium (MTO) or perrhenic acid, and is thought to proceed through a Re(VII)/Re(V) or Re(V)/Re(III) catalytic cycle. dtu.dkmdpi.com The key steps involve the condensation of the diol onto the rhenium center to form a diolate complex, followed by the extrusion of an alkene, which reoxidizes the metal. dtu.dk

The substrate scope for rhenium-catalyzed DODH is primarily limited to vicinal (1,2-) diols and polyols where such a moiety is present. nih.govrsc.org Prominent examples include the conversion of glycerol (B35011) to allyl alcohol, erythritol (B158007) to 1,3-butadiene, and mucic acid to muconic acid. dtu.dknih.govbohrium.com Due to this mechanistic requirement for adjacent hydroxyl groups, non-vicinal diols such as this compound are not suitable substrates for this specific transformation.

| Typical Substrate | Catalyst System Example | Reductant | Product | Reference |

|---|---|---|---|---|

| Glycerol | CpttReO3 | 3-Octanol | Allyl alcohol | nih.gov |

| 1,4-Anhydroerythritol | CpttReO3 | 3-Octanol | 2,5-Dihydrofuran | nih.gov |

| Mucic Acid | CH3ReO3 | 3-Pentanol | Muconic Acid | dtu.dk |

| 1,2-Octanediol | trans-[(Py)4ReO2]PF6 | PPh3 | 1-Octene | mdpi.com |

Iron, as an earth-abundant and inexpensive metal, is an attractive catalyst for various organic reactions. One notable application is the visible-light-promoted C-C bond cleavage of alcohols. chemistryviews.orgacs.org This deconstruction/hydrogenation reaction transforms tertiary, secondary, and even primary alcohols into ketones or aldehydes. acs.orgchemrxiv.org The proposed mechanism involves the generation of a chlorine radical from a tetrachloroferrate ([FeCl₄]⁻) complex via ligand-to-metal charge transfer (LMCT) upon irradiation with visible light. chemistryviews.orgresearchgate.net This radical then abstracts a hydrogen atom from the alcohol, leading to an alkoxy radical intermediate that undergoes β-scission to cleave a C-C bond. chemistryviews.org

The reaction demonstrates a broad substrate scope, including complex natural products and sterically demanding alcohols. acs.orgmdpi.com For instance, the alkenylation of ketones using sterically hindered o-methyl benzyl (B1604629) alcohol has been achieved, indicating tolerance for bulky substituents near the reaction center. mdpi.com While direct studies on the iron-catalyzed C-C bond cleavage of this compound are not reported, the method's proven effectiveness with a range of sterically hindered linear and cyclic alcohols suggests its potential applicability for the deconstruction of this highly substituted diol. chemistryviews.orgacs.org

| Alcohol Substrate Type | Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Tertiary Cycloalkanols (e.g., 1-Phenylcyclohexanol) | FeCl3 / Visible Light | C-C Cleavage / Hydrogenation | Ketone | acs.org |

| Primary Alcohols (e.g., 2-Phenylethanol) | FeCl3 / Visible Light | Dehydroxymethylation | Alkane | acs.org |

| Secondary Bridged Alcohols | FeCl3 / Visible Light | C-C Cleavage / Hydrogenation | Ketone | acs.org |

| Secondary Benzylic Alcohols | Fe(OTf)3 | Dehydrative Etherification | Symmetrical Ether | nih.gov |

Biocatalytic Approaches in Diol Functionalization and Polymerization

Biocatalysis offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions. Enzymes like oxidoreductases and lipases are used for the functionalization of inert C-H bonds and the synthesis of polymers, respectively.

The selective oxyfunctionalization of unactivated C-H bonds in alkanes is a challenging but valuable transformation. sioc-journal.cn Cytochrome P450 monooxygenases (P450s) and unspecific peroxygenases (UPOs) are two classes of heme-containing enzymes capable of catalyzing such reactions. sioc-journal.cnnih.gov P450s can be engineered to hydroxylate a wide range of alkanes with high regio- and stereoselectivity, including medium-chain alkanes like octane. nih.govbeilstein-journals.org UPOs are particularly attractive as they use hydrogen peroxide as the sole co-substrate, avoiding the need for complex cofactor regeneration systems. nih.govacs.orgfrontiersin.org UPOs have a broad substrate scope, performing hydroxylations and epoxidations on aliphatic and aromatic compounds. acs.orgresearchgate.net Although direct biocatalytic functionalization of this compound has not been reported, the proven ability of engineered P450s and UPOs to oxidize sterically demanding and unactivated C-H bonds suggests the potential for selective hydroxylation of its backbone, though the significant steric hindrance might pose a challenge for enzyme active site access. nih.govnih.gov

In the realm of polymer chemistry, enzymatic polymerization provides a sustainable route to polyesters. rsc.org Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CALB, often sold as Novozym 435), are widely used to catalyze the polycondensation of diols with dicarboxylic acids or their esters. nih.govrsc.org This method has been successfully applied to a variety of monomers, including linear aliphatic diols (e.g., 1,4-butanediol, 1,6-hexanediol), furan-based diols, and long-chain hydroxy acids. nih.govnih.govunl.pt The selectivity of the enzyme is a key factor; for instance, CALB generally shows a preference for linear, primary alcohols and can be selective for different isomeric structures. nih.gov The bulky neopentyl-like structure of the hydroxyl groups in this compound would likely render it a poor substrate for lipases like CALB, as the sterically encumbered environment would hinder its access and proper orientation within the enzyme's active site. acs.org Therefore, while enzymatic polycondensation is a robust method for many diols, its application to highly branched structures like this compound remains a significant challenge.

| Biocatalytic Approach | Enzyme Class | Typical Substrates | Transformation | Reference |

|---|---|---|---|---|

| C-H Functionalization | Cytochrome P450s | Medium-chain alkanes (C6-C11) | Terminal Hydroxylation | nih.gov |

| C-H Functionalization | Unspecific Peroxygenases (UPOs) | Alkanes, aromatics, alcohols | Hydroxylation, Epoxidation | nih.govacs.org |

| Polymerization | Lipases (e.g., CALB) | 1,4-Butanediol, Diethyl Succinate (B1194679) | Polycondensation | nih.gov |

| Polymerization | Lipases (e.g., CALB) | 3,4-Bis(hydroxymethyl)furan, Aliphatic Diols | Copolymerization | nih.gov |

| Polymerization | Lipases (e.g., CALB) | Bis-carbamate diols, Diacids | Polyesterification | rsc.org |

Polymer Science and Advanced Materials Derived from 2,2,4,4 Tetramethylpentane 1,5 Diol

Step-Growth Polymerization of 2,2,4,4-Tetramethylpentane-1,5-diol as a Monomer

Step-growth polymerization, also known as condensation polymerization, is a primary method for synthesizing polymers from bifunctional or multifunctional monomers. uomustansiriyah.edu.iqnumberanalytics.comrroij.com This process involves a series of reactions between functional groups, leading to the gradual formation of larger polymer chains. numberanalytics.comrroij.com Unlike chain-growth polymerization, high molecular weight polymers are typically formed only at very high conversion rates. uomustansiriyah.edu.iqcozum.info.tr The reactivity of the functional groups is generally considered to be independent of the growing chain length. cozum.info.tr

Branched aliphatic diols, such as this compound, are valuable monomers in the synthesis of polyesters and copolyesters. These diols can be incorporated into polymer backbones through reactions with dicarboxylic acids or their derivatives, such as dimethyl esters. researchgate.net The synthesis is often carried out via a two-step process of transesterification followed by polycondensation. nih.govmdpi.com

The presence of methyl branches along the polymer chain, as found in polyesters derived from branched diols, can significantly influence the material's properties. For instance, the introduction of methyl branching tends to reduce crystallinity, leading to amorphous or semi-crystalline polymers. acs.org This is in contrast to polyesters made from linear diols, which often exhibit higher degrees of crystallinity. rsc.org

The use of branched secondary diols has been shown to increase the glass transition temperature (Tg) of the resulting polyesters compared to their linear primary diol counterparts. rsc.orgrsc.orgpolyestertime.comyork.ac.uk This is a critical factor in determining the operational temperature range of the polymer. However, achieving high molecular weights with sterically hindered secondary diols can be challenging and may require adjusted reaction conditions, such as longer transesterification times and a greater excess of the diol monomer. acs.orgescholarship.org

The table below summarizes the effect of different diol structures on the thermal properties of furan-based copolyesters.

| Diol | Tg (°C) | Tm (°C) |

| PEF | 87 | - |

| PETF-18 | 91.1 | - |

| PPF | 55.5 | - |

| PPTF-18 | 63.5 | - |

| PBF | 39.0 | - |

| PBTF-18 | 43.5 | - |

Data sourced from a study on FDCA-based copolyesters modified with 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO). mdpi.com

Poly(silylether)s (PSEs) are a class of polymers that can be synthesized through the dehydrocoupling polymerization of diols and silanes. dicp.ac.cnmdpi.com This method is highly atom-economical, with hydrogen gas being the only byproduct. dicp.ac.cn Various catalytic systems, including those based on iridium, manganese, iron, and copper, have been developed to facilitate this reaction. dicp.ac.cnacs.orgnih.govdicp.ac.cn

The synthesis of PSEs can be achieved through the reaction of diols with different types of silane (B1218182) monomers, such as dichlorosilanes, dihydrosilanes, and bis(hydrosilanes). mdpi.com The choice of catalyst and ligands can influence the molecular weight and polydispersity index (PDI) of the resulting polymer. dicp.ac.cn For instance, in iridium-catalyzed polymerization, the use of electron-rich and sterically hindered bisphosphine ligands can lead to polymers with narrower PDI. dicp.ac.cn

Sterically hindered diols can participate in these polymerizations, although their reactivity might be lower compared to less hindered diols, potentially requiring longer reaction times. acs.org The resulting PSEs often exhibit good thermal stability and low glass transition temperatures. dicp.ac.cnbath.ac.uk

The table below presents data from the synthesis of poly(silylether)s using various diols and a manganese catalyst.

| Diol | Conversion (%) | Mn ( g/mol ) | PDI |

| 1,4-Benzenedimethanol | 91 | 4600 | 1.83 |

| 1,4-Cyclohexanedimethanol | >95 | 11400 | 2.11 |

| 1,4-Cyclohexanediol | 80 | 3100 | 1.73 |

Data sourced from a study on manganese-catalyzed synthesis of poly(silylether)s. acs.orgresearchgate.net

Influence of this compound's Steric Bulk on Polymer Architecture, Thermal Properties, and Mechanical Performance

The significant steric bulk of the tetramethyl-substituted backbone of this compound has a profound impact on the architecture and properties of polymers derived from it. The presence of these bulky groups restricts chain mobility and packing, which in turn influences the thermal and mechanical characteristics of the material.

The introduction of bulky, non-planar structures like that of this compound into a polymer chain generally leads to an increase in the glass transition temperature (Tg). nih.gov This is because the bulky groups hinder the rotational motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state. For example, copolyesters containing 2,2,4,4-tetramethyl-1,3-cyclobutanediol (a structurally similar bulky diol) exhibit significantly higher Tg values compared to their counterparts made with linear diols. mdpi.comresearchgate.net

The steric hindrance also affects the crystallinity of the polymer. The irregular structure created by the bulky groups disrupts the regular packing of polymer chains, leading to a more amorphous polymer architecture. acs.org This can result in materials with improved transparency. mdpi.com

From a mechanical perspective, the incorporation of rigid, bulky monomers can enhance the modulus and strength of the resulting polymer. mdpi.com For instance, copolyesters of 2,5-furandicarboxylic acid modified with 2,2,4,4-tetramethyl-1,3-cyclobutanediol have shown increased tensile modulus and strength. mdpi.com However, the impact on elongation at break can vary, with some systems showing a decrease. mdpi.com

The table below illustrates the mechanical properties of furan-based copolyesters modified with a bulky diol.

| Polymer | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| PEF | 2800 | 85 | 5 |

| PETF-18 | 3300 | 95 | - |

| PPF | - | 54 | - |

| PPTF-18 | - | 78 | - |

| PBF | 2000 | 62 | 290 |

| PBTF-18 | - | 80 | - |

Data sourced from a study on FDCA-based copolyesters modified with 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO). mdpi.com

Development of Bio-based and Sustainable Polymeric Materials Incorporating Highly Branched Diols

There is a growing emphasis on developing polymers from renewable resources to move towards a more sustainable and circular economy. mdpi.comresearchgate.net Highly branched diols, which can potentially be derived from biomass, are playing a role in this transition. rsc.orgpolyestertime.comyork.ac.ukresearchgate.net The use of bio-based monomers offers a route to producing polymers with a reduced reliance on fossil fuels. rsc.orgresearchgate.net

Branched diols derived from biomass platforms like 5-(chloromethyl)furfural (CMF) have been used to synthesize novel polyesters. rsc.orgpolyestertime.comyork.ac.uk These bio-based polyesters can exhibit tunable properties, making them suitable for various applications. For instance, the introduction of methyl branching from bio-derived diols can increase the hydrophobicity of the polymer, which is beneficial for applications such as coatings. acs.orgescholarship.org

Furthermore, the structure of these branched diols can influence the biodegradability of the resulting polymers. Studies have shown that copolyesters synthesized from secondary alcohol diols can have a decreased rate of enzymatic hydrolysis compared to their linear counterparts, allowing for the fine-tuning of the polymer's stability and end-of-life options. acs.orgescholarship.org The development of catalytic systems for both the polymerization of bio-derived diols and the depolymerization of the resulting plastics is a key area of research for creating closed-loop recycling systems. osti.gov

Molecular Structure, Conformation, and Intermolecular Interactions of 2,2,4,4 Tetramethylpentane 1,5 Diol

Spectroscopic Probes of Molecular Structure and Conformation

Spectroscopic techniques are indispensable tools for elucidating the three-dimensional structure and conformational dynamics of molecules. In the case of 2,2,4,4-tetramethylpentane-1,5-diol, Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide detailed insights into its molecular framework and the non-covalent interactions it engages in.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis of 1,5-Diols, Including Through-Bond and Through-Space Effects

NMR spectroscopy is particularly powerful for determining the relative stereochemistry and conformational preferences of diols. For 1,5-diols, the chemical shift difference (Δδ) between the diastereotopic protons of the central methylene (B1212753) group (C3) serves as a reliable indicator of their syn or anti relationship. A study on various 1,5-diols established that a Δδ value greater than 0.17 ppm is indicative of a syn isomer, while a value less than 0.13 ppm suggests an anti isomer. researchgate.net This rule has been successfully applied to determine the stereochemistry of over 40 natural products. researchgate.net

The underlying principle of this method lies in the through-space effects, specifically the anisotropic shielding of one of the methylene protons by the hydroxyl groups. In the syn conformation, the two hydroxyl groups are oriented on the same side of the carbon backbone, leading to a more significant difference in the magnetic environments of the two central methylene protons. Conversely, in the anti conformation, the hydroxyl groups are on opposite sides, resulting in a smaller chemical shift difference. researchgate.net

Furthermore, through-bond effects can also influence the NMR spectra of diols. For instance, in shorter-chain alkane diols (with 2 to 4 carbons between the hydroxyl groups), cooperative effects, potentially involving intramolecular hydrogen bonding, can lead to unusually high limiting OH proton shifts. researchgate.net However, as the carbon chain lengthens, these through-bond interactions diminish. researchgate.net In sterically hindered diols, such as those with bulky adamantane (B196018) or bicyclo[2.2.2]octane frameworks, the hydroxyl groups tend to behave independently, with their NMR parameters resembling those of a primary alcohol. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding Characterization in Diols

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a primary method for investigating hydrogen bonding. otago.ac.nzmdpi.com The stretching frequency of the hydroxyl (O-H) group is particularly sensitive to its involvement in hydrogen bonds. A free, non-hydrogen-bonded O-H group typically exhibits a sharp absorption band at a higher frequency. In contrast, a hydrogen-bonded O-H group shows a broader band at a lower frequency, with the magnitude of the red-shift correlating with the strength of the hydrogen bond. researchgate.net

In diols, both intramolecular and intermolecular hydrogen bonds can exist. Intramolecular hydrogen bonding, where the two hydroxyl groups of the same molecule interact, is often observed in shorter-chain diols, leading to the formation of a cyclic-like structure. researchgate.net This interaction affects not only the position but also the intensity of the O-H stretching band. researchgate.net However, for longer-chain diols like 1,5-pentanediol, intramolecularly hydrogen-bonded conformers are not the most dominant at room temperature. researchgate.net

Raman spectroscopy offers complementary information to IR spectroscopy. spectroscopyonline.comelsevier.com While both techniques probe vibrational modes, the selection rules differ. Some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. spectroscopyonline.com For instance, the C-C backbone vibrations in polyethylene (B3416737) are more prominent in the Raman spectrum. spectroscopyonline.com In the context of diols, Raman spectroscopy, particularly when combined with jet-expansion techniques, can provide high-resolution data on weakly hydrogen-bonded conformers. rsc.org

Intramolecular and Intermolecular Hydrogen Bonding in Highly Branched Diols

The presence of bulky substituents in close proximity to the hydroxyl groups in highly branched diols like this compound significantly influences their hydrogen bonding behavior.

Cooperative Effects in Hydrogen Bond Networks of Diols

Cooperative effects are a key feature of hydrogen-bonded systems, where the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds. tandfonline.comnih.gov In diols, this can manifest as an enhancement of both intramolecular and intermolecular hydrogen bonding. researchgate.net The formation of an intramolecular hydrogen bond can increase the acidity of the free hydroxyl proton, making it a stronger donor for an intermolecular hydrogen bond. researchgate.net This cooperative effect can lead to an increase in the equilibrium constants for association with other molecules by a factor of 2-3 compared to diols where no intramolecular hydrogen bond can form. researchgate.net

Studies on vicinal diols have shown that the multiplicity of hydrogen bonds and the structural flexibility of the diol can lead to a significant retardation of chain dynamics in polymers incorporating these moieties. rsc.orgresearchgate.net The cooperative nature of these interactions, where two hydroxyl groups are in close proximity, is crucial for this effect. rsc.orgresearchgate.net

Steric Hindrance Effects on Hydrogen Bonding and Molecular Association Phenomena

Steric hindrance plays a critical role in dictating the extent and nature of hydrogen bonding. rsc.org In highly branched alcohols, the bulky groups surrounding the hydroxyl function can impede self-association. rsc.org The geometry of the molecule, particularly the accessibility of the hydroxyl group, is a determining factor. rsc.org For instance, a phenyl ring can exert a more significant steric effect on self-association than other bulky groups, leading to smaller and less concentrated hydrogen-bonded clusters. researchgate.net This is attributed to the phenyl ring's ability to also act as a proton acceptor, leading to competitive O-H···π interactions. researchgate.net

In the case of this compound, the two tertiary butyl groups create significant steric crowding around the hydroxyl groups. This steric hindrance would be expected to influence the balance between intramolecular and intermolecular hydrogen bonding, potentially favoring intramolecular interactions in certain conformations while hindering the formation of extensive intermolecular networks.

Theoretical and Computational Analysis of this compound

Computational chemistry provides a powerful means to complement experimental studies by offering detailed insights into molecular structure, energetics, and properties. For this compound, theoretical calculations can predict its most stable conformations and the energetic landscape of its various rotamers.

Density Functional Theory (DFT) and other ab initio methods are widely used to predict properties such as NMR chemical shifts and vibrational frequencies. researchgate.net These methods have been shown to accurately predict the properties of diols, including the effects of hydrogen bonding. researchgate.net For instance, calculations on diols have demonstrated that intramolecular hydrogen bonding can stabilize the radical species formed upon hydrogen atom transfer more than the parent diol, which has implications for their antioxidant activity. acs.orgcanada.ca

While specific computational studies solely focused on this compound are not extensively reported in the provided search results, general principles from studies on related branched and long-chain diols can be applied. For example, the conformational analysis of long-chain diols has shown that at room temperature, intramolecularly hydrogen-bonded conformers are not necessarily the most populated, in contrast to shorter-chain diols. researchgate.net

A search in the PubChem database provides computed descriptors for the parent alkane, 2,2,4,4-tetramethylpentane (B94933), which can serve as a foundational reference. nih.gov The introduction of two hydroxyl groups at the 1 and 5 positions would significantly alter the electronic and steric properties, leading to the complex conformational and hydrogen bonding behavior discussed.

Interactive Data Table: Spectroscopic and Physicochemical Properties

Below is a table summarizing key data points relevant to the analysis of this compound and related compounds.

| Compound/System | Analytical Technique | Key Finding | Reference |

| 1,5-Diols | NMR Spectroscopy | Δδ(Ha-Hb) > 0.17 ppm for syn, < 0.13 ppm for anti | researchgate.net |

| Alkan-1,n-diols (n=2-4) | NMR Spectroscopy | Enhanced OH proton shifts due to cooperative effects | researchgate.net |

| Diols | Vibrational Spectroscopy (IR) | Red-shift of O-H stretch indicates hydrogen bonding strength | researchgate.net |

| Long-chain diols (e.g., 1,5-pentanediol) | Computational Chemistry | Intramolecular H-bonded conformers are not the most dominant at room temperature | researchgate.net |

| Vicinal diols in polymers | Rheology | Cooperative H-bonds lead to significant retardation of chain dynamics | rsc.orgresearchgate.net |

| Sterically hindered alcohols | Calorimetry, Dielectric, IR, X-ray Diffraction | Phenyl rings exert strong steric hindrance and can act as H-bond acceptors | researchgate.net |

| 2,2,4,4-Tetramethylpentane | NMR Spectroscopy | 1H NMR shifts at 1.259 ppm and 0.977 ppm (at 400 MHz) | chemicalbook.com |

| Naphthalene diols | Kinetics, Computational Chemistry | Intramolecular H-bonding stabilizes radicals, increasing antioxidant activity | acs.orgcanada.ca |

Density Functional Theory (DFT) Applications in Predicting Spectroscopic Parameters, Conformational Energies, and Hydrogen Bond Geometries

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting a wide array of molecular properties with a good balance of accuracy and computational cost. scirp.org For diols like this compound, DFT methods are extensively used to explore their conformational landscapes, predict spectroscopic signatures, and characterize hydrogen bonding interactions. researchgate.netnih.gov

Conformational Energies and Geometries: The presence of two hydroxyl groups and the bulky tetramethyl substitution in this compound gives rise to several possible conformers. DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), can be employed to optimize the geometries of these conformers and calculate their relative energies. nih.govchemrxiv.org This allows for the identification of the most stable conformers and the energy barriers between them. For instance, studies on similar diols have shown that intramolecular hydrogen bonding can significantly stabilize certain conformations. researchgate.netresearchgate.net

Spectroscopic Parameters: DFT calculations are adept at predicting vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. scirp.orgresearchgate.net By calculating these parameters for different conformers, a theoretical spectrum can be generated and compared with experimental data to confirm the presence of specific conformations in different phases or solutions. goettingen-research-online.deresearchgate.net For example, the calculated OH-stretch frequencies can provide strong evidence for the existence and strength of intramolecular hydrogen bonds. nih.gov Discrepancies between calculated and experimental values can also highlight the limitations of the chosen functional or basis set and guide further refinement of the theoretical model. goettingen-research-online.de

Hydrogen Bond Geometries: A key application of DFT in studying diols is the detailed characterization of hydrogen bond geometries. nih.gov This includes determining the donor-acceptor distances and angles, which are crucial for understanding the strength and nature of these interactions. nih.gov While spectroscopic shifts are often used as indicators of hydrogen bonding, topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), can provide more definitive evidence by identifying bond critical points. nih.govresearchgate.net However, it has been noted that for some 1,2-diols, a detectable bond critical point may be absent despite other evidence of interaction, leading to a reevaluation of the strict geometrical criteria for hydrogen bonding. researchgate.netnih.gov

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations for different conformers of a diol.

| Conformer | Relative Energy (kcal/mol) | O-H···O Distance (Å) | OH Vibrational Frequency (cm⁻¹) | ¹H NMR Chemical Shift (ppm) |

| A (Intramolecular H-bond) | 0.00 | 2.1 | 3550 | 4.5 |

| B (Extended) | 2.5 | N/A | 3650 | 3.5 |

| C (Gauche) | 1.8 | N/A | 3640 | 3.8 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry of Diols

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or property-describing features of molecules (known as molecular descriptors) with their macroscopic properties. acs.orgnih.gov This approach is particularly valuable for predicting the properties of new or uncharacterized compounds, saving time and resources that would be required for experimental measurements. mdpi.com

For diols, QSPR models have been successfully developed to predict a range of physicochemical properties, including boiling points, densities, and viscosities. acs.orgunimore.itnih.gov The process involves several key steps:

Data Set Compilation: A diverse set of diols with known experimental property values is gathered.

Descriptor Calculation: A large number of molecular descriptors are calculated for each diol in the dataset. These descriptors can be derived from the molecular structure and can be constitutional, topological, geometrical, or quantum-chemical in nature. mdpi.comresearchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques, are used to build a mathematical model that links a subset of the most relevant descriptors to the property of interest. nih.govresearchgate.net

Model Validation: The predictive power of the QSPR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. unimore.it

An important aspect of developing reliable QSPR models for flexible molecules like diols is accounting for their conformational flexibility by considering the most probable conformers. acs.org The quality of the model is often assessed by statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (Q²). mdpi.comnih.gov

The following table provides an example of descriptors that might be used in a QSPR model for predicting the boiling point of diols.

| Descriptor Type | Example Descriptor | Influence on Boiling Point |

| Constitutional | Molecular Weight | Increases with increasing weight |

| Topological | Wiener Index (describes branching) | Decreases with increased branching |

| Quantum-Chemical | Dipole Moment | Increases with increasing polarity |

| Geometrical | Molecular Surface Area | Increases with increasing surface area |

Advanced Computational Methods for Quantifying Intra- and Intermolecular Interactions (e.g., Symmetry-Adapted Perturbation Theory)

While DFT provides valuable insights, more advanced computational methods are often required for a highly accurate quantification of the subtle intra- and intermolecular interactions that govern the behavior of molecules like this compound.

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method for directly calculating the interaction energy between molecules and decomposing it into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. wikipedia.orgpsicode.org Unlike supermolecular methods that calculate the interaction energy by subtracting the energies of the isolated monomers from the dimer energy, SAPT computes the interaction energy as a perturbation, which naturally avoids the issue of basis set superposition error (BSSE). wikipedia.org

Other Advanced Methods: Besides SAPT, other high-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality interaction energies. nih.gov The molecular tailoring approach (MTA) is another technique that can be used to estimate intramolecular hydrogen bond energies by breaking the molecule into smaller, overlapping fragments. semanticscholar.org These methods, while computationally more demanding, are crucial for validating the results of more approximate methods like DFT and for providing a deeper understanding of the fundamental forces at play. nih.gov

The table below illustrates a hypothetical SAPT energy decomposition for a diol dimer, showcasing the relative contributions of different interaction components.

| Interaction Energy Component | Energy (kcal/mol) |

| Electrostatics | -5.8 |

| Exchange | 7.2 |

| Induction | -2.1 |

| Dispersion | -3.5 |

| Total Interaction Energy | -4.2 |

Future Directions and Emerging Research Avenues for 2,2,4,4 Tetramethylpentane 1,5 Diol

Exploration of Novel and Green Synthetic Methodologies for Highly Branched Diols

The synthesis of sterically encumbered diols like 2,2,4,4-tetramethylpentane-1,5-diol presents a considerable challenge. Future research will likely focus on developing efficient and environmentally benign synthetic routes. Current methods for producing branched diols often involve multi-step processes with harsh reagents. The exploration of greener alternatives is a key research direction.

For instance, biocatalytic approaches, utilizing enzymes or whole-cell systems, could offer high selectivity under mild conditions. Another promising avenue is the use of renewable feedstocks. Research into the conversion of biomass-derived platform molecules into branched diols is gaining traction and could provide a sustainable pathway to compounds like this compound. rsc.orgrsc.orgyork.ac.uk

Development of Advanced Catalytic Systems for Chemo- and Stereoselective Transformations

The two hydroxyl groups of this compound, while chemically equivalent, could be differentiated through advanced catalytic systems. The development of catalysts that can achieve selective mono-functionalization, such as mono-esterification or mono-etherification, would be a significant breakthrough. This would open up pathways to a variety of new derivatives with tailored properties.

Furthermore, if chiral centers were introduced into the molecule, the development of stereoselective catalysts would be crucial for accessing enantiomerically pure forms of the diol and its derivatives. This is particularly relevant for applications in pharmaceuticals and advanced materials where stereochemistry plays a critical role.

Design and Synthesis of New Functional Materials and Polymers Incorporating this compound for Specialized Applications

The incorporation of highly branched diols into polymers can impart unique properties. The bulky t-butyl groups in this compound would likely increase the glass transition temperature (Tg) of polyesters and polyurethanes, leading to materials with enhanced thermal stability. rsc.orgyork.ac.uk The introduction of such a sterically hindered monomer could also disrupt polymer chain packing, resulting in amorphous materials with potentially interesting optical or mechanical properties.

Future research could focus on synthesizing a range of polyesters and polycarbonates using this diol and investigating their structure-property relationships. These materials could find applications as engineering plastics, coatings, and adhesives where high thermal stability and specific mechanical properties are required. The use of branched diols in creating polymers with increased hydrophobicity is another area of interest, potentially leading to the development of water-repellent surfaces. acs.org

Deeper Insight into Structure-Reactivity Relationships and Supramolecular Assembly through Integrated Experimental and Computational Chemistry Approaches

The steric hindrance imposed by the gem-dimethyl groups in this compound will significantly influence its reactivity and intermolecular interactions. A synergistic approach combining experimental studies with computational modeling could provide a deep understanding of these effects.

Computational chemistry can be employed to predict the conformational preferences of the diol, its reactivity in various chemical transformations, and its ability to form hydrogen-bonded networks and other supramolecular assemblies. These theoretical insights can then guide experimental work, leading to a more rational design of new reactions and materials. Understanding the supramolecular chemistry of this diol could also lead to the development of novel crystal engineering strategies and the design of functional molecular solids.

Q & A

Q. What are the common synthetic routes for 2,2,4,4-Tetramethylpentane-1,5-diol, and what characterization techniques are essential for confirming its purity and structure?

- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization or stepwise alkylation of precursor diols. For example, tert-butyl groups can be introduced via Grignard reactions followed by oxidation. Characterization requires a combination of gas chromatography-mass spectrometry (GC-MS) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing methyl and hydroxyl protons), and Fourier-transform infrared spectroscopy (FT-IR) to validate hydroxyl groups. Cross-referencing with literature melting points and refractive indices is critical .

Q. How should researchers handle safety considerations when working with this compound in laboratory settings?

- Methodological Answer : Consult Safety Data Sheets (SDS) for hazard identification, including flammability and toxicity. Use fume hoods for volatile intermediates, wear nitrile gloves, and employ spill containment kits. First-aid protocols for skin contact involve immediate washing with soap and water, while inhalation requires fresh air and medical consultation. Store the compound in a cool, dry environment away from oxidizers .

Q. What are the primary research applications of this compound in materials science or biomedicine?

- Methodological Answer : The compound’s rigid, branched structure makes it a candidate for polyester resins (enhancing thermal stability) and cross-linking agents in polymer networks. In biomedicine, its diol functionality is explored for drug conjugation (e.g., prodrugs) or as a scaffold for enzyme inhibitors due to steric effects. Validate applications via structure-activity relationship (SAR) studies and differential scanning calorimetry (DSC) for thermal behavior analysis .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize the synthesis parameters for this compound to maximize yield and minimize by-products?

- Methodological Answer : Use a 2^k factorial design to test variables like temperature, catalyst concentration, and reaction time. For example, a 3-factor design (temperature: 80–120°C, catalyst: 0.5–2 mol%, time: 6–24 hours) reduces experiments from 27 to 8 runs. Analyze interactions using ANOVA and response surface methodology (RSM) to identify optimal conditions. Validate with HPLC to quantify yield and by-product formation .

Q. What advanced computational methods can predict the physicochemical properties or reaction pathways of this compound?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., using Gaussian or COMSOL Multiphysics) model steric effects and reaction energetics. Molecular dynamics (MD) simulations predict solubility parameters in solvents like toluene or DMSO. Integrate AI tools (e.g., neural networks ) trained on existing kinetic data to forecast side reactions, such as unintended oligomerization .

Q. What strategies resolve contradictions between theoretical predictions and experimental data regarding the reactivity of this compound?

- Methodological Answer : Cross-validate computational models (e.g., DFT-predicted activation energies) with kinetic isotope effect (KIE) experiments or isotopic labeling . For discrepancies in stereochemical outcomes, employ X-ray crystallography or circular dichroism (CD) . Reassess assumptions in theoretical models, such as solvent effects omitted in simulations, using continuum solvation models like SMD .

Q. How can spectroscopic techniques elucidate the conformational dynamics of this compound in different solvents?

- Methodological Answer : Use variable-temperature NMR to study rotational barriers of methyl groups. 2D NOESY identifies intramolecular hydrogen bonding in nonpolar solvents (e.g., hexane), while IR spectroscopy tracks hydroxyl stretching frequencies in polar solvents (e.g., methanol). Compare with molecular mechanics simulations (e.g., MMFF94 force field) to map energy-minimized conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.